molecular formula C16H13NO2 B15062042 7-(Phenylmethoxy)-2(1H)-quinolinone CAS No. 386273-52-5

7-(Phenylmethoxy)-2(1H)-quinolinone

Katalognummer: B15062042
CAS-Nummer: 386273-52-5
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: WFKWEAVCQSTIKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Phenylmethoxy)-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a phenylmethoxy group attached at the 7th position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Phenylmethoxy)-2(1H)-quinolinone typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinolinone derivative.

    Phenylmethoxy Group Introduction: The phenylmethoxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the quinolinone derivative with phenylmethanol in the presence of a strong base such as sodium hydride.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Phenylmethoxy)-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

7-(Phenylmethoxy)-2(1H)-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(Phenylmethoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Benzyloxyindole: Similar in structure with a benzyloxy group instead of phenylmethoxy.

    7-Benzyloxy-6-methoxy-4(3H)-quinazolinone: Another related compound with a quinazolinone core.

Uniqueness

7-(Phenylmethoxy)-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

386273-52-5

Molekularformel

C16H13NO2

Molekulargewicht

251.28 g/mol

IUPAC-Name

7-phenylmethoxy-1H-quinolin-2-one

InChI

InChI=1S/C16H13NO2/c18-16-9-7-13-6-8-14(10-15(13)17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)

InChI-Schlüssel

WFKWEAVCQSTIKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.